molecular formula C17H21N3O5 B2701888 N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide CAS No. 877631-13-5

N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide

Cat. No. B2701888
M. Wt: 347.371
InChI Key: OLQATMACELZQEG-UHFFFAOYSA-N
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Description

N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide, also known as FMOX, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMOX is a small molecule that belongs to the class of oxamides, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research on furan compounds often focuses on their synthesis due to their significance in various applications ranging from pharmaceuticals to materials science. For instance, studies have described methodologies for synthesizing substituted furans, such as the directed lithiation and palladium-catalyzed coupling to produce 3-substituted furans, highlighting furan's versatility as a building block in organic synthesis (Ennis & Gilchrist, 1990). Similarly, the reactivity of furfuryl isocyanide with carbonyl compounds to form oxazolines and alkanols suggests potential pathways for modifying furan rings, potentially relevant to the synthesis or functionalization of N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide (Schöllkopf & Frieben, 1980).

Antimicrobial and Biological Activities

Compounds featuring furan and morpholine moieties have been investigated for their biological activities. For example, the synthesis and antimicrobial activity of morpholine derivatives containing the furan ring were studied, revealing certain compounds with high activity against specific pathogens (Matiichuk et al., 2021). This suggests that N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide could potentially exhibit antimicrobial properties, warranting further investigation.

Applications in Catalysis and Material Science

Research on furan derivatives extends into catalysis and material science, where their unique properties are leveraged in various applications. The catalytic activity of furan derivatives in reactions like the hydrogenation of dehydroamino acids to produce chiral alanines indicates the potential utility of furan compounds in synthetic chemistry and catalysis (Hashmi et al., 2006). This area of research could offer insights into the catalytic applications of N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c21-16(18-11-13-3-1-7-24-13)17(22)19-12-14(15-4-2-8-25-15)20-5-9-23-10-6-20/h1-4,7-8,14H,5-6,9-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQATMACELZQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330718
Record name N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide

CAS RN

877631-13-5
Record name N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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